Methallyl cyanide Methallyl cyanide
Brand Name: Vulcanchem
CAS No.: 4786-19-0
VCID: VC3892250
InChI: InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
SMILES: CC(=C)CC#N
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol

Methallyl cyanide

CAS No.: 4786-19-0

Cat. No.: VC3892250

Molecular Formula: C5H7N

Molecular Weight: 81.12 g/mol

* For research use only. Not for human or veterinary use.

Methallyl cyanide - 4786-19-0

Specification

CAS No. 4786-19-0
Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
IUPAC Name 3-methylbut-3-enenitrile
Standard InChI InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
Standard InChI Key OIQDAVBXDLGCID-UHFFFAOYSA-N
SMILES CC(=C)CC#N
Canonical SMILES CC(=C)CC#N

Introduction

Structural Characteristics and Molecular Identification

IUPAC Nomenclature and Structural Representation

Methallyl cyanide is systematically named 3-methylbut-3-enenitrile, reflecting its unsaturated hydrocarbon backbone substituted with a nitrile group . The structural formula CH2=C(CH3)CH2CN\text{CH}_2=\text{C}(\text{CH}_3)\text{CH}_2\text{CN} confirms the presence of a methallyl group (CH2=C(CH3)\text{CH}_2=\text{C}(\text{CH}_3)-) bonded to a cyanide moiety. The SMILES notation CC(=C)CC#N and InChIKey OIQDAVBXDLGCID-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental referencing .

Crystallographic and Conformational Analysis

While X-ray crystallographic data for methallyl cyanide is absent in the reviewed literature, its 3D conformational profile can be inferred from analogous nitriles. The planar geometry of the nitrile group (-CN\text{-C}\equiv\text{N}) and the sp²-hybridized alkene carbon suggest limited rotational freedom, favoring a trans-configuration to minimize steric hindrance .

Physicochemical Properties

Thermodynamic and Physical Constants

Key physical properties of methallyl cyanide are summarized below:

PropertyValueSource
Molecular Weight81.12 g/mol
Density (25°C)0.816 g/cm³
Boiling Point126°C at 760 mmHg
Refractive Index (n₀²⁰)1.411
Flash Point37.3°C (closed cup)
Vapor Pressure (25°C)11.9 mmHg

The compound’s low boiling point and moderate vapor pressure indicate high volatility, necessitating careful handling under ambient conditions .

Mass Spectrometry

The NIST Mass Spectrometry Data Center reports a primary fragmentation pattern dominated by the loss of the nitrile group (-CN\text{-CN}), yielding a base peak at m/z=41m/z = 41 corresponding to the allyl cation (C3H5+\text{C}_3\text{H}_5^+) . Additional peaks at m/z=54m/z = 54 and m/z=67m/z = 67 suggest sequential cleavage of methyl and ethylene fragments .

Synthetic Pathways and Industrial Production

Historical and Contemporary Methods

Methallyl cyanide synthesis is less documented than that of allyl cyanide, but analogous strategies involving nucleophilic substitution are plausible. For example, allyl cyanide is produced via the reaction of allyl chloride with sodium cyanide in the presence of Lewis acid catalysts (e.g., ZnCl2\text{ZnCl}_2, NiCl2\text{NiCl}_2) . By extension, methallyl chloride (CH2=C(CH3)CH2Cl\text{CH}_2=\text{C}(\text{CH}_3)\text{CH}_2\text{Cl}) could undergo similar cyanide displacement under basic conditions, though this remains speculative without direct experimental validation .

Challenges in Purification

The patent literature for allyl cyanide highlights the importance of fractional distillation to isolate the product from byproducts like unreacted alkyl halides . For methallyl cyanide, the 37.3°C flash point necessitates inert atmospheres during distillation to mitigate combustion risks .

Reactivity and Chemical Applications

Electrophilic and Nucleophilic Behavior

The electron-deficient nitrile group renders methallyl cyanide susceptible to nucleophilic attack, while the alkene moiety participates in electrophilic additions. For instance, hydrocyanation reactions could yield branched nitriles, though specific examples are absent in the reviewed sources .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems for methallyl cyanide production with higher yields and selectivity.

  • Toxicological Profiling: Assessing acute and chronic exposure risks in occupational settings.

  • Applications in Materials Science: Exploring its utility as a monomer or crosslinking agent in polymer chemistry.

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